4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
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Overview
Description
4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by functionalization to introduce the trifluoromethyl and carboxamide groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Pyrrolidine derivatives
- Trifluoromethyl-substituted compounds
- Carboxamide-containing compounds
Comparison: 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is unique due to the combination of its trifluoromethyl and carboxamide groups on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other pyrrolidine derivatives, the presence of the trifluoromethyl group can enhance its stability and binding affinity to biological targets .
Properties
CAS No. |
1955492-71-3 |
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Molecular Formula |
C6H10ClF3N2O |
Molecular Weight |
218.60 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-11-1-3(4)5(10)12;/h3-4,11H,1-2H2,(H2,10,12);1H |
InChI Key |
CQLBVTREBYYYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)N.Cl |
Origin of Product |
United States |
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